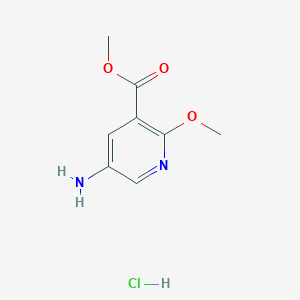

![molecular formula C14H15NO2 B2499307 2-[(4-Methoxybenzyl)amino]phenol CAS No. 728000-06-4](/img/structure/B2499307.png)

2-[(4-Methoxybenzyl)amino]phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[(4-Methoxybenzyl)amino]phenol" is a Schiff base, which is a class of organic compounds characterized by a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl or alkyl group. These compounds are typically synthesized through the condensation of an aldehyde or ketone with a primary amine .

Synthesis Analysis

Schiff bases like "2-[(4-Methoxybenzyl)amino]phenol" can be synthesized using various methods. For instance, a related compound was synthesized from vanillin and p-anisidine using a water solvent by the stirrer method, yielding a high percentage of the desired product . Another similar compound was synthesized by reacting 4-Anisaldehyde with benzoyl 2-Amino-4-chlorophenol . These methods typically result in high yields and can be optimized for specific functional group substitutions.

Molecular Structure Analysis

The molecular structure of Schiff bases is often confirmed using spectroscopic methods such as FT-IR, NMR, and sometimes X-ray crystallography. For example, the crystal structure of a related Schiff base was determined using single-crystal X-ray crystallography, revealing non-planar conformations and intramolecular hydrogen bonding . Density functional theory (DFT) calculations are also employed to investigate the molecular structure, electrostatic potential surfaces, and frontier molecular orbitals .

Chemical Reactions Analysis

Schiff bases can participate in various chemical reactions due to their active imine group. They can form complexes with metal ions, as demonstrated by the synthesis of metal complexes with a Schiff base ligand, which showed coordination via both OH groups and the azomethine nitrogen atom . These complexes can exhibit biological activities, such as anticancer properties.

Physical and Chemical Properties Analysis

The physical properties of Schiff bases, such as melting points and solubility, can vary depending on the substituents on the phenol and the benzyl components. For instance, a synthesized Schiff base was slightly soluble in water and completely soluble in NaOH, with a melting point range of 128-130°C . The chemical properties, such as antioxidant activity, can be significant, with some compounds showing high reactivity towards DPPH radicals, indicating potential as antioxidants .

科学的研究の応用

Synthesis and Characterization in Lanthanide Complexes

Research conducted by Liu, Yang, Rettig, and Orvig (1993) delved into the synthesis and characterization of N4O3 amine phenol ligands, including those derived from 2-[(4-Methoxybenzyl)amino]phenol. These ligands were used to produce lanthanide complexes, illustrating the compound's utility in creating complex cations for potential applications in materials science and coordination chemistry (Liu, Yang, Rettig, & Orvig, 1993).

Photoluminescence and Electrochemical Properties

A study by Ceyhan, Köse, Tümer, and Demirtaş (2015) synthesized imine compounds, including 4-[(E)-(2-methoxybenzylidene)amino]phenol, to explore their photoluminescence and electrochemical properties. This research indicates the compound's potential in developing materials with unique optical and electronic properties, which could be beneficial in fields like optoelectronics and sensor technology (Ceyhan, Köse, Tümer, & Demirtaş, 2015).

Role in Peptide Synthesis

Takaku and Kamaike (1982) demonstrated the use of the 4-methoxybenzyl group, a derivative of 2-[(4-Methoxybenzyl)amino]phenol, as a protecting group in the synthesis of oligoribonucleotides. This finding highlights the compound's significance in peptide and nucleotide synthesis, offering a method to protect sensitive groups during the synthesis process (Takaku & Kamaike, 1982).

Antioxidant Activity Assessment

In a 2017 study, Sen, Efil, Bekdemir, and Dinçer synthesized a novel imine derivative of 2-[(4-Methoxybenzyl)amino]phenol for investigating its antioxidant properties. Their research contributes to understanding how structural modifications of this compound affect its antioxidant potential, which could be relevant in pharmacological contexts (Sen, Efil, Bekdemir, & Dinçer, 2017).

特性

IUPAC Name |

2-[(4-methoxyphenyl)methylamino]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h2-9,15-16H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLVSZGODZJYTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methoxybenzyl)amino]phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2499225.png)

![4-Benzyl-1-[3-(3-phenylisoxazol-4-yl)propanoyl]piperidine](/img/structure/B2499226.png)

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499227.png)

![3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2499229.png)

![N-[5-(azepan-1-ylcarbonyl)-6-piperazin-1-ylpyridin-3-yl]-2-chlorobenzamide](/img/structure/B2499233.png)

![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2499235.png)

![benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate](/img/structure/B2499236.png)

![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499238.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid](/img/structure/B2499245.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2499247.png)